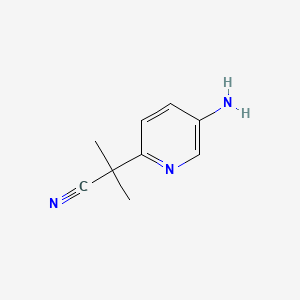

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Vue d'ensemble

Description

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is a chemical compound with the CAS Number: 1563532-50-2 . It has a molecular weight of 195.22 .

Synthesis Analysis

The synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . A mixture of 3 (10.0 g, 0.033 mol), Pd/C (1.0 g), and EtOH (100 mL) was stirred and refluxed for 1 h. Then, hydrazine hydrate (80%, 25 mL) was dropwise added to the mixture for further stirring for 5 h at 80 °C .Molecular Structure Analysis

The molecular structure of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile can be represented by the InChI Code: 1S/C12H9N3/c13-7-9-3-1-2-4-11(9)12-6-5-10(14)8-15-12/h1-6,8H,14H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile include a molecular weight of 195.22 . The compound is a liquid at room temperature .Applications De Recherche Scientifique

Anti-Fibrosis Activity

The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Some of these derivatives have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that “2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile” could be used in the development of new anti-fibrotic drugs .

Synthesis of Superheat-Resistant Polyimides

The compound has been used to synthesize 5-amine-2-(5-aminopyridin-2-yl)-1-methyl-benzimidazole (PyMePABZ), which contains stiff 2-(2′-pyridyl)benzimidazole (PyBI). This has been exploited to construct Cu(ΙΙ)-crosslinked polyimides (Cu-PIs). These Cu-PIs have shown higher dielectric, thermal, and mechanical properties with an increase in Cu 2+ content . This suggests that “2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile” could be used in the development of high-performance polymers with potential applications as high-temperature capacitors .

Safety and Hazards

Orientations Futures

The future directions for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile could involve its use in the synthesis of superheat-resistant polyimides with enhanced dielectric constant . This could potentially lead to the development of high-performance polymers with potential applications as high-temperature capacitors .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-aminopyrimidine derivatives, have been evaluated for their biological activities against immortalized rat hepatic stellate cells .

Mode of Action

It’s worth noting that similar compounds, like 2-aminopyrimidine derivatives, have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

It’s worth noting that similar compounds have been involved in the suzuki–miyaura (sm) cross-coupling reactions , which could potentially affect various biochemical pathways.

Pharmacokinetics

The optimization of potency and in vitro pharmacokinetic parameters has been reported for similar compounds .

Result of Action

Similar compounds have been reported to exhibit anti-fibrotic activities .

Action Environment

It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

2-(5-aminopyridin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-9(2,6-10)8-4-3-7(11)5-12-8/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYGTHTZAUUIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693824 | |

| Record name | 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile | |

CAS RN |

1226776-95-9 | |

| Record name | 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581400.png)

![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)